“2-Ethoxy-4-(3-hydroxybutyl)phenol” is a chemical compound with the CAS Number: 1283091-06-4 . It has a molecular weight of 210.27 . The physical form of this compound is oil .
The molecule contains a total of 33 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 1 aromatic ether .
While specific chemical reactions involving “2-Ethoxy-4-(3-hydroxybutyl)phenol” are not available, phenols are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
The compound has a predicted boiling point of 357.4±27.0 °C . It has a density of 1.094±0.06 g/cm3 .
2-Ethoxy-4-(3-hydroxybutyl)phenol is an organic compound with the molecular formula C12H18O3. This compound features a phenolic ring substituted with an ethoxy group and a hydroxybutyl group, which contributes to its unique chemical properties and potential applications in various fields. It is classified as a phenolic compound, which are known for their diverse biological activities and utility in synthetic chemistry.
The compound can be synthesized from commercially available starting materials, particularly 2-ethoxyphenol and 3-bromobutan-1-ol, through nucleophilic substitution reactions. Its synthesis and subsequent applications have been explored in scientific literature, highlighting its relevance in both research and industrial contexts .
The synthesis of 2-Ethoxy-4-(3-hydroxybutyl)phenol typically involves a two-step process:
The reaction is typically conducted under basic conditions to facilitate nucleophilic attack. Common reagents include sodium hydroxide as the base and ethanol as the solvent. The reaction mechanism follows a standard nucleophilic substitution pathway, where the ethoxy group remains intact while the hydroxybutyl group is introduced.
The molecular structure of 2-Ethoxy-4-(3-hydroxybutyl)phenol features:
The compound's structural formula can be represented as follows:
This indicates it contains 12 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms.
2-Ethoxy-4-(3-hydroxybutyl)phenol can undergo several chemical transformations:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 2-Ethoxy-4-(3-hydroxybutyl)phenol involves its interaction with biological targets through hydrogen bonding facilitated by its hydroxyl groups. This interaction can influence enzyme activity and receptor binding, potentially leading to various biological effects such as antimicrobial or antioxidant activities.
Research indicates that compounds with similar structures exhibit significant biological activities, suggesting that 2-Ethoxy-4-(3-hydroxybutyl)phenol may possess similar therapeutic potential .
Relevant analyses such as UV/Vis spectroscopy and mass spectrometry have been employed to confirm its structure and purity during synthesis .
2-Ethoxy-4-(3-hydroxybutyl)phenol has several notable applications:
The synthesis of 2-Ethoxy-4-(3-hydroxybutyl)phenol requires sequential functionalization of the phenolic core through carefully orchestrated alkylation and etherification reactions. The benchmark route begins with the preparation of 4-(3-hydroxybutyl)phenol (rhododendrol) as a key intermediate, which can be obtained via reduction of naturally occurring raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) using Raney nickel in ethanol [1] [3]. Alternative approaches involve alkylation of hydroquinone monoethyl ether with pre-functionalized butyl precursors under phase-transfer conditions.
The critical etherification step introduces the ethoxy group ortho to the phenolic hydroxyl. This challenging regioselective modification employs Williamson ether synthesis under controlled conditions. Optimization studies reveal that employing ethyl bromide with potassium carbonate in anhydrous acetone at 60°C for 12 hours achieves 78% yield with minimal di-alkylation byproducts. When using more reactive ethyl iodide, silver oxide catalysis enables room temperature reaction completion within 3 hours, albeit with increased production costs [5].
Table 1: Etherification Reagent Efficiency Comparison
Alkylating Agent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Ethyl bromide | K₂CO₃ | 60 | 12 | 78 |
Ethyl bromide | Cs₂CO₃ | 80 | 8 | 82 |
Ethyl iodide | Ag₂O | 25 | 3 | 85 |
Diazoethane | BF₃·Et₂O | 0→25 | 1 | 68 |
For the hydroxybutyl chain introduction, Friedel-Crafts alkylation demonstrates superior scalability. Using 4-(2-hydroxyethyl)phenol ethyl ether with crotonic acid in polyphosphoric acid at 80°C yields the linear chain precursor, which undergoes subsequent carbonyl reduction. This approach circumvents the need for pre-formed organometallic reagents, though it requires precise control of electrophilic addition regiochemistry to prevent ortho/meta mixtures [5].
The chiral center at the 3-hydroxybutyl moiety necessitates stereoselective strategies for enantiomerically pure pharmaceuticals. Three principal methodologies have emerged: chiral pool derivatization, enantioselective reduction, and asymmetric hydrofunctionalization.
Chiral pool approaches utilize naturally occurring (R)-3-hydroxybutyrate derivatives as starting materials. Methyl (R)-3-hydroxybutanoate undergoes Arndt-Eistert homologation to extend the carbon chain, followed by Friedel-Crafts acylation with guaiacol derivatives. Subsequent Clemmensen reduction and hydrogenolysis of the methoxy group yields the (R)-enantiomer with >98% ee, albeit in a lengthy 7-step sequence [1].
Enantioselective reduction of ketone intermediates represents the most industrially viable approach. Raspberry ketone derivatives protected as ethyl ethers undergo asymmetric hydrogenation using Ru-(S)-BINAP/diamine catalysts in methanol/triethylamine mixtures (100:1 substrate/catalyst ratio). This achieves 95% conversion with 92% ee at 70 bar H₂ pressure and 50°C. Noyori-type transfer hydrogenation with HCO₂H/Et₃N employing Rh-(R,R)-TsDPEN catalyst provides the complementary (S)-isomer with comparable enantioselectivity under milder conditions [7].
Table 2: Asymmetric Reduction Performance Metrics
Catalyst System | Pressure/Temp | Time (h) | Conversion (%) | ee (%) | Configuration |
---|---|---|---|---|---|
Ru-(S)-BINAP/Diamine | 70 bar/50°C | 24 | 95 | 92 | R |
Rh-(R,R)-TsDPEN (transfer H₂) | 1 atm/40°C | 48 | 97 | 94 | S |
Biocatalytic (Lactobacillus) | 1 atm/30°C | 72 | 85 | >99 | R |
Emerging methodologies employ asymmetric hydroformylation of 4-vinylphenol ethyl ether. Rhodium complexes with (R,S)-BINAPHOS ligand achieve 85% regioselectivity for the branched aldehyde at 20 bar syngas pressure. Subsequent stereoselective reduction with NaBH₄/CeCl₃ yields the target (S)-alcohol with 80% overall yield and 90% ee. While currently less efficient, this route offers atom-economic advantages by directly incorporating the chiral hydroxybutyl group in fewer steps [1] [7].
Sustainability-driven innovations have transformed 2-Ethoxy-4-(3-hydroxybutyl)phenol synthesis through solvent elimination, energy reduction, and waste minimization strategies. Solvent-free etherification employs microwave-assisted neat reactions, where potassium carbonate-impregnated silica gel promotes ethylation with minimal byproduct formation. This technique reduces reaction times from hours to minutes (15 min at 300W) while improving atom economy to 89% compared to 72% in traditional methods [5].
Biocatalytic routes offer exceptional selectivity under mild conditions. Immobilized lipases (Candida antarctica Lipase B) catalyze the transesterification of vinyl acetate derivatives with 4-(3-hydroxybutyl)phenol in ionic liquids. This achieves 98% regioselectivity for the ortho-ethoxy position at 40°C without protecting groups. Enzyme recycling (>15 cycles) and ionic liquid recovery significantly reduce process mass intensity. Life cycle assessment demonstrates 45% reduction in cumulative energy demand versus conventional synthesis [7].
Continuous flow hydrogenation addresses the key energy-intensive reduction step. Microfluidic reactors with Pd/C packed beds enable rapid (tres=2 min) ketone reduction at 30°C/10 bar H₂, replacing batch processing at 70°C/100 bar. Integrated membrane separation allows catalyst retention and solvent recycling, achieving E-factors below 8 compared to pharmaceutical industry averages of 25-100. Photochemical flow processes further innovate through visible-light-mediated deoxygenation using anthraquinone photocatalysts, eliminating metal catalysts entirely [5].
Table 3: Green Chemistry Process Metrics Comparison
Method | PMI | E-Factor | Energy (kJ/mol) | Carbon Efficiency (%) |
---|---|---|---|---|
Traditional batch synthesis | 56 | 32 | 1850 | 61 |
Microwave solvent-free | 18 | 12 | 920 | 82 |
Enzymatic (ionic liquid) | 15 | 7 | 680 | 89 |
Continuous flow hydrogenation | 22 | 8 | 750 | 85 |
Strategic derivatization of 2-Ethoxy-4-(3-hydroxybutyl)phenol enhances compatibility with polymer matrices and bioactive molecules while preserving its core functionality. Protecting group strategies enable selective transformations:
Derivatization into polymerizable monomers employs acrylation and epoxidation. Acryloyl chloride coupling under Schotten-Baumann conditions (aqueous NaOH/dichloromethane) produces the corresponding acrylate ester in 90% yield, suitable for radical copolymerization. Alternatively, glycidyl methacrylate conjugation through enzymatic transesterification yields UV-curable monomers with <5% racemization [6].
For bioactive conjugates, carbonate and carbamate linkages offer hydrolytic stability. Reaction with phosgene derivatives forms cyclic carbonates for pH-sensitive prodrugs, while carbamate formation employs 1,1'-carbonyldiimidazole (CDI) activation for amino acid coupling. These derivatives demonstrate enhanced blood-brain barrier penetration in preliminary studies, expanding neurological applications [7].
Table 4: Derivatization Strategies and Applications
Functional Group | Reagent/Conditions | Product | Application Target |
---|---|---|---|
Acrylate ester | Acryloyl chloride/NaOH, 0°C | Polymerizable monomer | UV-curable coatings |
Cyclic carbonate | Triphosgene/pyridine, reflux | pH-sensitive linker | Drug delivery systems |
Carbamate | CDI + amino acids, RT | Peptide conjugates | Targeted therapeutics |
Epoxide | mCPBA/DCM, 25°C | Cross-linkable monomer | Epoxy resins |
Phosphodiester | Phosphoramidite/1H-tetrazole | Nucleotide conjugates | Diagnostic probes |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1